イソニコチン酸ヒドロキサム酸
概要
説明
イソニコチン酸ヒドロキサム酸は、分子式C6H6N2O2の化学化合物です。イソニコチン酸とヒドロキシルアミンの誘導体です。 この化合物は、さまざまな金属イオンと安定な錯体を形成する能力で知られており、配位化学やさまざまな生物学的用途において重要です .
2. 製法
合成ルートと反応条件: イソニコチン酸ヒドロキサム酸は、イソニコチン酸とヒドロキシルアミンを反応させることによって合成できます。この反応は通常、水酸化ナトリウムなどの塩基を使用して、ヒドロキサム酸基の形成を促進します。 反応は、水性媒体中で制御された温度で行われ、目的の生成物が得られるようにします .
工業的生産方法: イソニコチン酸ヒドロキサム酸の具体的な工業的生産方法は、広く文書化されていませんが、一般的なアプローチには、ラボ設定と同様の反応条件を使用した大規模合成が含まれます。 このプロセスには、化合物の純度とさまざまな用途への適合性を確保するための追加の精製ステップが含まれる場合があります .
科学的研究の応用
イソニコチン酸ヒドロキサム酸は、科学研究において幅広い用途があります。
作用機序
イソニコチン酸ヒドロキサム酸の作用機序は、金属イオンをキレートして安定な錯体を形成する能力に関係しています。 このキレート化は、酵素の活性部位の金属イオンに結合することによって金属酵素の活性を阻害し、酵素がその反応を触媒することを妨げます . この化合物の分子標的は、さまざまな金属酵素であり、その経路は、安定な金属-リガンド錯体の形成に関与しています .
類似の化合物:
ニコチン酸ヒドロキサム酸: 構造は似ていますが、ヒドロキサム酸基の位置が異なります.
デフェロキサミン: 鉄キレート剤として使用される別のヒドロキサム酸誘導体.
独自性: イソニコチン酸ヒドロキサム酸は、特定の金属イオンに対する特異的な結合親和性と潜在的な治療用途により、ユニークです。 さまざまな金属イオンと安定な錯体を形成する能力は、他のヒドロキサム酸とは異なります .
生化学分析
Biochemical Properties
Isonicotinohydroxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as prostaglandin H synthase, peroxidases, urease, and matrix metalloproteinases (MMPs) . These enzymes are crucial in various physiological processes, including inflammation, cellular signaling, and tissue remodeling. The interaction between isonicotinohydroxamic acid and these enzymes typically involves the formation of stable complexes, which inhibit the enzymatic activity and modulate the associated biochemical pathways.
Cellular Effects
Isonicotinohydroxamic acid exerts notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isonicotinohydroxamic acid has been shown to affect the expression of genes involved in inflammatory responses and cellular proliferation . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of isonicotinohydroxamic acid involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound forms complexes with metal ions, such as iron(III), which can further interact with enzymes and proteins . The binding interactions often result in the inhibition of enzymatic activity, thereby modulating various biochemical pathways. Additionally, isonicotinohydroxamic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isonicotinohydroxamic acid can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Long-term exposure to isonicotinohydroxamic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of isonicotinohydroxamic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory and anti-tumor effects . At higher doses, isonicotinohydroxamic acid can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, indicating a dose-dependent response in various biological systems.
Metabolic Pathways
Isonicotinohydroxamic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the metabolism of lipids, proteins, and carbohydrates by modulating the activity of key enzymes. For example, it may inhibit enzymes involved in fatty acid synthesis, leading to changes in lipid metabolism and energy production.
Transport and Distribution
The transport and distribution of isonicotinohydroxamic acid within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cellular membranes via carrier-mediated pathways, influencing its localization and accumulation in different cellular compartments. The distribution of isonicotinohydroxamic acid is crucial for its biological activity, as it determines the concentration of the compound at target sites.
Subcellular Localization
Isonicotinohydroxamic acid exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of isonicotinohydroxamic acid is essential for its interaction with target biomolecules and the modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Isonicotinohydroxamic acid can be synthesized through the reaction of isonicotinic acid with hydroxylamine. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the hydroxamic acid group. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for isonicotinohydroxamic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
化学反応の分析
反応の種類: イソニコチン酸ヒドロキサム酸は、次のようなさまざまな化学反応を起こします。
錯形成: ニッケル(II)や鉄(III)などの金属イオンと安定な錯体を形成する.
酸化還元反応: ヒドロキサム酸基の存在により、酸化還元反応に関与する可能性があります。
置換反応: ヒドロキサム酸基は、特定の条件下で置換されて誘導体になる可能性があります。
一般的な試薬と条件:
錯形成: 通常、水溶液中の金属塩(例:塩化ニッケル、硝酸鉄)を使用します。
酸化還元反応: 一般的な酸化剤には過酸化水素があり、還元剤には水素化ホウ素ナトリウムなどがあります。
置換反応: アシルクロリドや無水物などの試薬を置換反応に使用できます。
主な生成物:
ニッケル(II)錯体: ニッケル(II)イオンと1:2の錯体を形成する.
鉄(III)錯体: 鉄(III)イオンと1:3の錯体を形成する.
類似化合物との比較
Nicotinohydroxamic Acid: Similar in structure but differs in the position of the hydroxamic acid group.
Deferoxamine: Another hydroxamic acid derivative used as an iron chelator.
Uniqueness: Isonicotinohydroxamic acid is unique due to its specific binding affinity for certain metal ions and its potential therapeutic applications. Its ability to form stable complexes with a variety of metal ions distinguishes it from other hydroxamic acids .
生物活性
Isonicotinohydroxamic acid (INHA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article explores the biological activity of INHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Isonicotinohydroxamic acid is derived from isonicotinic acid, which is known for its role in the treatment of tuberculosis. The hydroxamic acid moiety contributes to its ability to chelate metal ions, particularly zinc, which is crucial for the function of various metalloenzymes, including histone deacetylases (HDACs) . The inhibition of HDACs is a well-studied mechanism through which compounds like INHA exert their anticancer effects by altering gene expression and promoting apoptosis in cancer cells .
Antimicrobial Activity
INHA has demonstrated notable antimicrobial properties, especially against Mycobacterium tuberculosis. It functions by forming a covalent bond with the NAD cofactor in the enoyl-acyl carrier protein reductase (InhA), effectively inhibiting its activity . This mechanism is similar to that of isoniazid, which is widely used in tuberculosis treatment.
Table 1: Antimicrobial Activity of Isonicotinohydroxamic Acid
Pathogen | Activity Type | Concentration (µM) | Reference |
---|---|---|---|
Mycobacterium tuberculosis | Inhibition | 1-10 | |
Non-tuberculous mycobacteria | Variable inhibition | 5-50 | |
Gram-positive bacteria | Moderate inhibition | 10-100 |
Anticancer Activity
Research indicates that INHA exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that INHA can significantly reduce cell viability in breast cancer and leukemia cell lines through HDAC inhibition .
Case Study: Anticancer Effects
A study evaluating the effects of INHA on breast cancer cells demonstrated that treatment led to:
- Cell Cycle Arrest : INHA induced G0/G1 phase arrest.
- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.
- Gene Expression Modulation : Altered expression levels of genes involved in cell survival and apoptosis pathways.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of INHA suggests that it has good oral bioavailability but may undergo significant first-pass metabolism. Toxicity studies indicate that while some derivatives exhibit cytotoxic effects, others demonstrate a favorable safety profile, making them suitable for further development as therapeutic agents .
Table 2: Pharmacokinetic Properties of Isonicotinohydroxamic Acid
Property | Value |
---|---|
Absorption | Good (oral administration) |
Metabolism | Hepatic (first-pass effect) |
Elimination Half-life | 1-5 hours (variable) |
Toxicity | Low to moderate |
特性
IUPAC Name |
N-hydroxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNTVAYNXKPCFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196095 | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4427-22-9 | |
Record name | Isonicotinohydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinohydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinohydroxamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonicotinohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISONICOTINOHYDROXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Isonicotinohydroxamic acid interact with metal ions and what are the structural characteristics of the resulting complexes?
A1: Isonicotinohydroxamic acid (INHA) acts as a bidentate ligand, primarily coordinating with metal ions like Fe(III), Cu(II), and Ni(II) through its oxygen atoms (from the carbonyl and hydroxyl groups) [, , ]. This interaction forms stable metal complexes with distinct geometries. For instance, Fe(III) forms a 1:3 (metal:ligand) octahedral complex with INHA, suggesting coordination through the nitrogen atom []. In contrast, Cu(II) complexes with INHA exhibit a tetragonally distorted octahedral geometry, indicating both (O,O) and (N,O) coordination modes []. Spectroscopic studies like UV-Vis and IR spectroscopy help elucidate the specific coordination modes and geometries of these complexes.
Q2: Can Isonicotinohydroxamic acid be used for analytical purposes?
A3: Yes, INHA demonstrates potential as a reagent for the selective spectrophotometric determination of Ni(II) ions []. The interaction between INHA and Ni(II) forms a colored complex with a specific absorbance maximum, allowing for the quantification of Ni(II) in various matrices like water, effluent, and alloys. This application showcases the analytical chemistry potential of INHA.
Q3: Are there any structure-activity relationship (SAR) studies available for Isonicotinohydroxamic acid derivatives and their anti-teratogenic effects?
A4: Yes, research on bird embryos suggests that the position of the hydroxamic acid group on the pyridine ring influences the compound's ability to prevent teratogenesis induced by organophosphates like dicrotophos []. For instance, the 3-substituted nicotinohydroxamic acid effectively prevented beak and leg malformations, while the 4-substituted isonicotinohydroxamic acid showed limited efficacy []. These findings highlight the importance of SAR studies in understanding and optimizing the biological activity of hydroxamic acid derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。